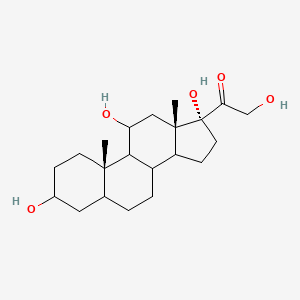

Allo-3a-tetrahydro Cortisol

Description

Contextualization within Endogenous Cortisol Metabolism

Cortisol, a glucocorticoid hormone synthesized from cholesterol in the adrenal cortex, plays a vital role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. sparrowpharma.comhealthmatters.io Its synthesis is intricately controlled by the hypothalamic-pituitary-adrenal (HPA) axis. numberanalytics.com The biological activity of cortisol is terminated through metabolic inactivation, primarily in the liver, leading to the formation of various metabolites that are then excreted in the urine. nih.gov

The metabolism of cortisol is a complex cascade involving several key enzymes. One of the primary pathways involves the conversion of cortisol to its inactive form, cortisone (B1669442), by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govresearchgate.net Subsequently, both cortisol and cortisone undergo reduction of their A-ring, a critical step catalyzed by 5α-reductase and 5β-reductase. wikipedia.orgnih.gov

The enzymatic reactions leading to the formation of Allo-3α-tetrahydrocortisol are crucial for inactivating cortisol and facilitating its excretion. The process often concludes with glucuronidation, a conjugation reaction that increases the water solubility of the steroid metabolites, preparing them for renal clearance. nih.govnih.gov

Key Enzymes in Cortisol Metabolism:

| Enzyme | Function in Cortisol Metabolism | Resulting Metabolite(s) |

| 11β-hydroxysteroid dehydrogenase (11β-HSD) | Interconversion of active cortisol and inactive cortisone. nih.govresearchgate.net | Cortisone |

| 5α-Reductase | Reduction of the A-ring of cortisol. wikipedia.orgnih.gov | 5α-dihydrocortisol |

| 5β-Reductase | Reduction of the A-ring of cortisol. wikipedia.orgwikipedia.org | 5β-dihydrocortisol |

| 3α-Hydroxysteroid dehydrogenase (3α-HSD) | Reduction of the 3-keto group of dihydrocortisols. wikipedia.orgnih.gov | Allo-3α-tetrahydrocortisol, Tetrahydrocortisol (B1682764) |

Historical Context of Corticosteroid Metabolite Research

The journey to understanding corticosteroid metabolites like Allo-3α-tetrahydrocortisol is deeply rooted in the broader history of steroid research. The 1930s marked a pivotal decade with the successful isolation of several steroidal hormones from the adrenal cortex. researchgate.netuws.ac.uk Researchers like Edward Calvin Kendall, Tadeus Reichstein, and Philip Showalter Hench were at the forefront of these discoveries, which laid the groundwork for understanding the structure and function of these vital compounds. sparrowpharma.comnih.gov Their work culminated in the Nobel Prize in Physiology or Medicine in 1950 for their investigations into the hormones of the adrenal cortex. sparrowpharma.com

By 1940, it was established that corticosteroids could be broadly categorized into two groups based on their primary functions: those affecting mineral balance and those influencing glucose metabolism and inflammation. researchgate.netnih.gov The synthesis of cortisone in the late 1940s and the demonstration of its potent anti-inflammatory effects revolutionized medicine. researchgate.netuws.ac.uk

The advent of more sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the latter half of the 20th century, was a game-changer for steroid research. nih.gov These methods allowed for the detailed separation and identification of individual steroid metabolites in urine, leading to the concept of "urinary steroid profiling." nih.govresearchgate.net This powerful tool enabled researchers to delineate the complex pathways of steroid metabolism and identify specific enzymatic defects. The ability to quantify metabolites like Allo-3α-tetrahydrocortisol and its counterparts provided invaluable insights into the regulation of the HPA axis and the diagnosis of various adrenal disorders. nih.govoup.com

The evolution of these analytical methods continues, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) now offering even greater sensitivity and specificity for the analysis of steroid hormones and their metabolites in both urine and plasma. nih.govbirmingham.ac.uk This ongoing technological advancement allows for a more refined understanding of the intricate balance of steroid synthesis and metabolism, highlighting the importance of metabolites like Allo-3α-tetrahydrocortisol in both health and disease.

Timeline of Key Discoveries in Corticosteroid Research:

| Year | Discovery/Development | Significance |

| 1930s | Isolation of steroidal hormones from the adrenal cortex. researchgate.netuws.ac.uk | Foundational understanding of corticosteroid structures. |

| 1940 | Classification of corticosteroids into mineralocorticoids and glucocorticoids. researchgate.netnih.gov | Functional differentiation of adrenal steroids. |

| Late 1940s | Synthesis of cortisone and demonstration of its anti-inflammatory effects. researchgate.netuws.ac.uk | Revolutionized the treatment of inflammatory diseases. |

| 1950 | Nobel Prize awarded for research on adrenal cortex hormones. sparrowpharma.com | Recognized the profound importance of corticosteroids in medicine. |

| Latter 20th Century | Development of urinary steroid profiling using GC-MS. nih.govresearchgate.net | Enabled detailed analysis of cortisol metabolism and its metabolites, including Allo-3α-tetrahydrocortisol. |

Properties

Molecular Formula |

C21H34O5 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2-hydroxy-1-[(10S,13S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,18?,19-,20-,21-/m0/s1 |

InChI Key |

AODPIQQILQLWGS-JOPCOMNGSA-N |

Isomeric SMILES |

C[C@]12CCC(CC1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

Origin of Product |

United States |

Ii. Biosynthesis and Metabolic Pathways of Allo 3α Tetrahydro Cortisol

Enzymatic Formation of Allo-3α-tetrahydro Cortisol from Cortisol

The conversion of cortisol into allo-THF is a two-step process involving specific enzymes that alter the A-ring of the steroid nucleus. researchgate.netnih.gov

Following the A-ring reduction by 5α-reductase, the 3-oxo group of 5α-dihydrocortisol is then reduced by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). researchgate.nethealthmatters.io This enzyme belongs to the aldo-keto reductase superfamily and is responsible for converting the ketone group at the third carbon position into a hydroxyl group with an alpha orientation. nih.govresearchgate.net This final step yields Allo-3α-tetrahydro Cortisol. researchgate.net The coordinated action of both 5α-reductase and 3α-HSD is essential for the complete conversion of cortisol to allo-THF. researchgate.nethealthmatters.io

Subsequent Biotransformation and Conjugation of Allo-3α-tetrahydro Cortisol

Once formed, allo-THF undergoes further metabolic changes, primarily through conjugation reactions, which increase its water solubility and facilitate its elimination from the body. ontosight.ainih.gov

The primary pathway for the elimination of allo-THF is through glucuronidation. ontosight.ainih.gov In this process, a glucuronic acid molecule is attached to the allo-THF molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation most commonly occurs at the 3α-hydroxyl group, forming Allo-3α-tetrahydro Cortisol 3-O-β-D-glucuronide. biosynth.compharmaffiliates.com Another site for glucuronidation is the 21-hydroxyl group, resulting in the formation of Allo-3α-tetrahydro Cortisol 21-O-β-D-glucuronide. calpaclab.comcymitquimica.com These glucuronidated metabolites are highly water-soluble and are readily excreted in the urine. nih.gov

In addition to glucuronidation, allo-THF can also undergo sulfation, although this is generally a less prominent pathway compared to glucuronidation. ontosight.ainih.gov Sulfation involves the transfer of a sulfonate group to the steroid, a reaction catalyzed by sulfotransferase enzymes (SULTs). nih.gov This process also increases the water solubility of allo-THF, preparing it for excretion. nih.gov

Tissue and Cellular Specificity of Allo-3α-tetrahydro Cortisol Metabolism

The metabolism of cortisol to allo-THF and its subsequent conjugation are not uniformly distributed throughout the body. The liver is the primary site for these metabolic conversions due to its high concentration of the necessary enzymes, including 5α-reductase and various UGTs. ontosight.airesearchgate.netwikipedia.org

However, other tissues also exhibit the capacity for cortisol metabolism. For instance, adipose tissue contains 5α-reductase and can contribute to the formation of allo-THF. nih.govnih.gov The expression and activity of these enzymes can be tissue-specific and influenced by various physiological and pathological conditions, such as obesity. nih.govnih.gov Research has shown that in obesity, the reactivation of cortisone (B1669442) to cortisol by 11β-hydroxysteroid dehydrogenase type 1 is impaired in the liver but enhanced in subcutaneous adipose tissue. nih.gov This tissue-specific regulation of glucocorticoid metabolism highlights the complexity of local steroid action and its systemic implications.

Hepatic Metabolic Processes

The liver is the principal site for the metabolism of cortisol into its tetrahydro derivatives, including Allo-3α-tetrahydro cortisol (also known as 5α-tetrahydrocortisol or allo-THF). healthmatters.iorupahealth.com This biotransformation is carried out by a series of enzymatic reactions, primarily involving two key enzyme families: 5α-reductases and 3α-hydroxysteroid dehydrogenases (3α-HSDs). healthmatters.io

The initial and rate-limiting step in the formation of Allo-3α-tetrahydro cortisol is the reduction of the double bond in the A-ring of the cortisol molecule. This reaction is catalyzed by 5α-reductase, leading to the formation of 5α-dihydrocortisol. In humans, two main isoforms of 5α-reductase have been identified: type 1 (SRD5A1) and type 2 (SRD5A2), both of which are expressed in the liver. fullscript.com

Following the 5α-reduction, the intermediate 5α-dihydrocortisol undergoes further reduction at the 3-keto group. This reaction is catalyzed by enzymes from the aldo-keto reductase (AKR) superfamily, specifically 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov Multiple isoforms of 3α-HSD are present in the human liver, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4, which exhibit varying efficiencies in metabolizing steroid hormones. nih.gov The action of these enzymes results in the formation of the stable and water-soluble metabolite, Allo-3α-tetrahydro cortisol, which can then be conjugated for excretion.

Table 1: Key Enzymes in the Hepatic Biosynthesis of Allo-3α-tetrahydro Cortisol

| Enzyme Family | Specific Isoforms (Human Liver) | Substrate | Product |

| 5α-Reductase | SRD5A1, SRD5A2 | Cortisol | 5α-Dihydrocortisol |

| 3α-Hydroxysteroid Dehydrogenase (Aldo-Keto Reductase Superfamily) | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | 5α-Dihydrocortisol | Allo-3α-tetrahydro Cortisol |

Extra-hepatic Metabolic Sites and Their Contributions

Adipose Tissue: Adipose tissue, or body fat, is an important site for steroid metabolism. It expresses both 5α-reductase and 3α-HSD isoforms, enabling the local conversion of cortisol. nih.gov This localized metabolism within fat cells can influence adipocyte differentiation and function, potentially impacting metabolic health. nih.gov

Muscle: Skeletal muscle also contributes to the metabolism of cortisol. healthmatters.io The expression of 5α-reductase in muscle tissue allows for the local inactivation of cortisol, which can modulate the catabolic effects of glucocorticoids on muscle protein.

Prostate: The prostate gland is another extra-hepatic site with significant 5α-reductase activity. healthmatters.io While primarily associated with the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), this enzyme can also metabolize cortisol, contributing to its local clearance.

Kidneys: The kidneys play a crucial role in filtering and excreting steroid metabolites. They also possess metabolic enzymes, including 5α-reductase and 3α-HSDs, allowing for the intra-renal conversion of cortisol. rupahealth.com

The relative contribution of these extra-hepatic tissues to the total body pool of Allo-3α-tetrahydro cortisol is generally less than that of the liver, but their local metabolic activity is vital for tissue-specific regulation of glucocorticoid signaling.

Table 2: Documented Extra-hepatic Sites of Allo-3α-tetrahydro Cortisol Biosynthesis

| Tissue | Key Enzymes Present | Potential Significance |

| Adipose Tissue | 5α-Reductase, 3α-HSDs | Regulation of local adipocyte function and metabolism. nih.govnih.gov |

| Muscle | 5α-Reductase | Modulation of glucocorticoid-induced muscle catabolism. healthmatters.io |

| Prostate | 5α-Reductase | Local clearance of cortisol. healthmatters.io |

| Kidneys | 5α-Reductase, 3α-HSDs | Intra-renal inactivation of cortisol and excretion of metabolites. rupahealth.com |

| Skin | 5α-Reductase | Local regulation of glucocorticoid effects on skin cells. |

| Brain | 5α-Reductase, 3α-HSDs | Production of neurosteroids and modulation of neuronal function. fullscript.com |

Interconnections with Parallel Steroidogenic and Catabolic Pathways

The enzymes 5α-reductase and 3α-HSD are not exclusive to cortisol metabolism. They also play crucial roles in the synthesis and inactivation of androgens and estrogens. rupahealth.com For instance, 5α-reductase is famously responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). fullscript.com This means that the rate of cortisol metabolism to Allo-3α-tetrahydro cortisol can be influenced by the levels of circulating androgens, and vice versa, as they compete for the same enzyme.

Furthermore, the activity of these enzymes can be influenced by other hormones and metabolic states. For example, high levels of insulin (B600854) have been shown to affect 5α-reductase activity, thereby linking glucocorticoid metabolism to insulin sensitivity and conditions like polycystic ovary syndrome (PCOS). fullscript.com

The catabolism of cortisol is also interconnected with the broader pathways of glucocorticoid breakdown. Once formed, Allo-3α-tetrahydro cortisol and its isomeric counterpart, tetrahydrocortisol (B1682764) (THF), can undergo further modifications, such as conjugation with glucuronic acid, to increase their water solubility and facilitate their excretion in urine. This final step in the catabolic cascade is essential for preventing the accumulation of active steroid hormones.

The intricate web of interactions between the biosynthesis of Allo-3α-tetrahydro cortisol and other steroid pathways highlights the interconnectedness of the endocrine system. Dysregulation in one pathway can have cascading effects on others, leading to a variety of physiological and pathological conditions.

Table 3: Interacting Steroid Pathways and Shared Components

| Interacting Pathway | Shared Enzyme(s) | Key Intermediates/Hormones | Nature of Interaction |

| Androgen Synthesis & Metabolism | 5α-Reductase, 3α-HSDs | Testosterone, Dihydrotestosterone (DHT) | Competition for enzymes; mutual influence on metabolic rates. rupahealth.com |

| Estrogen Synthesis & Metabolism | Aromatase, 17β-HSD | Estradiol, Estrone | Precursor availability can be influenced by the flux through glucocorticoid pathways. |

| Mineralocorticoid Metabolism | 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Cortisone, Aldosterone | The balance between cortisol and cortisone, regulated by 11β-HSD, determines the substrate availability for 5α-reductase. healthmatters.io |

Iii. Physiological Significance and Endocrine Roles of Allo 3α Tetrahydro Cortisol

Allo-3α-tetrahydro Cortisol as a Principal Inactive Metabolite of Cortisol

Cortisol, the body's primary stress hormone, undergoes extensive metabolism to be rendered inactive and excreted. A major pathway in this process is its conversion to tetrahydro-metabolites. nih.gov Allo-3α-tetrahydrocortisol, along with its stereoisomer tetrahydrocortisol (B1682764) (THF), is a significant end-product of cortisol's inactivation cascade. nih.govwikipedia.org This metabolic conversion primarily takes place in the liver, where cortisol is first acted upon by reductases. ontosight.ai Specifically, the enzyme 5α-reductase catalyzes the conversion of cortisol to 5α-dihydrocortisol, which is then further reduced to allo-THF. nih.govrupahealth.com

The formation of allo-THF represents an irreversible inactivation of the biologically active cortisol molecule. Unlike cortisol, which exerts its effects by binding to glucocorticoid receptors, allo-THF is considered a biologically inactive metabolite. wikipedia.org Its significance lies not in direct physiological action but in its role as a biomarker of cortisol production and metabolism.

Role in Reflecting Systemic Cortisol Clearance and Metabolism Rates

By measuring the urinary excretion of allo-THF and other cortisol metabolites, clinicians and researchers can gain a comprehensive picture of the hypothalamic-pituitary-adrenal (HPA) axis activity and the efficiency of cortisol clearance from the system.

Modulation of Steroid Metabolite Ratios as Biochemical Indicators in Cortisol Metabolism

The ratios of various urinary steroid metabolites, including allo-THF, provide valuable diagnostic information regarding the activity of specific enzymes involved in cortisol metabolism. nih.govontosight.ai These ratios can reveal subtle shifts in metabolic pathways that may be indicative of underlying physiological or pathological conditions.

Table 1: Research Findings on the (THF + allo-THF)/THE Ratio

| Study Focus | Key Finding | Implication |

| Essential Hypertension | Subjects with untreated essential hypertension showed a significantly higher (THF + allo-THF)/THE ratio compared to normotensive controls. ahajournals.org | Suggests reduced 11β-HSD activity may be a factor in essential hypertension. ahajournals.org |

| Cushing's Syndrome | Patients with Cushing's syndrome exhibit decreased 11β-HSD activity, reflected in altered cortisol to cortisone (B1669442) metabolite ratios. nih.gov | The (THF + allo-THF)/THE ratio can be a useful diagnostic marker in Cushing's syndrome. |

| Method Development | Development of LC-MS/MS methods for the direct determination of the (THF + allo-THF)/THE ratio in urine, offering a more efficient alternative to older GC-MS methods. researchgate.netnih.gov | Improved analytical techniques facilitate more accurate and widespread assessment of 11β-HSD activity. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The 11β-HSD enzyme system, consisting of two main isozymes (11β-HSD1 and 11β-HSD2), plays a critical role in regulating the local availability of active cortisol to its receptors. rupahealth.com 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, while 11β-HSD2 is a dehydrogenase that inactivates cortisol to cortisone. rupahealth.com

The urinary ratio of cortisol metabolites to cortisone metabolites, including the (THF + allo-THF)/THE ratio, serves as a reliable index of the net activity of these two enzymes. researchgate.netahajournals.org A high ratio points towards a net predominance of 11β-HSD1 activity or a deficiency in 11β-HSD2 activity, leading to increased local cortisol concentrations. Conversely, a low ratio suggests a higher rate of cortisol inactivation by 11β-HSD2. rupahealth.com Therefore, the analysis of these metabolite ratios, including allo-THF, is crucial for understanding the state of glucocorticoid action at a tissue-specific level.

Influence on Glucocorticoid Receptor Ligand Availability via Cortisol Metabolism

The metabolism of cortisol, including the formation of allo-THF, directly impacts the amount of active cortisol available to bind to and activate glucocorticoid receptors (GR). ahajournals.org By converting cortisol to inactive metabolites, the liver and other tissues regulate the concentration of the primary ligand for the GR.

The efficiency of cortisol metabolism, as reflected by allo-THF levels, therefore plays a crucial role in modulating the intensity and duration of glucocorticoid signaling. ahajournals.org For instance, in states of rapid cortisol clearance, the reduced availability of cortisol may lead to a dampened glucocorticoid response, even in the presence of normal cortisol production. Conversely, impaired cortisol metabolism can result in prolonged exposure of tissues to active cortisol, potentially leading to glucocorticoid excess-related pathologies. The conformation of the GR and its subsequent interaction with other molecules can be influenced by the specific ligand that binds to it, highlighting the importance of regulated cortisol levels. nih.gov

Iv. Advanced Analytical Methodologies for Allo 3α Tetrahydro Cortisol Quantification

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become the gold standard for steroid analysis due to its high specificity and sensitivity. When coupled with chromatographic separation, it allows for the precise identification and quantification of individual steroid isomers, including Allo-3α-tetrahydro Cortisol.

Gas chromatography-mass spectrometry (GC-MS) has historically been a reliable method for the analysis of steroid hormones. However, its application for Allo-3α-tetrahydro Cortisol and other polar metabolites typically requires a derivatization step to increase the volatility and thermal stability of the analytes. While providing dependable results, GC-MS methods are often considered lengthy and time-consuming, which can be a limitation for high-throughput clinical applications. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has largely superseded other methods for the quantification of Allo-3α-tetrahydro Cortisol due to its superior sensitivity, specificity, and faster sample throughput. nih.govnih.govnih.gov This technique often eliminates the need for the laborious derivatization steps required in GC-MS. nih.gov

Several LC-MS/MS methods have been developed for the simultaneous determination of Allo-3α-tetrahydro Cortisol along with other key cortisol and cortisone (B1669442) metabolites in human urine. nih.govnih.govnih.gov These methods are critical for assessing the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5-reductase enzymes. nih.govnih.gov For instance, the ratio of (tetrahydrocortisol + Allo-3α-tetrahydro Cortisol) to tetrahydrocortisone (B135524) is a key indicator of 11β-HSD1 activity. nih.govnih.gov

Methodologies often employ electrospray ionization (ESI), which can be operated in either positive or negative ion mode. nih.govnih.govnih.gov While positive ESI mode can be effective, particularly with derivatization, negative ESI mode has been shown to offer excellent sensitivity for glucocorticoids, sometimes by forming adducts with components of the mobile phase, such as formic acid. nih.govnih.gov The use of deuterium-labeled internal standards is a common practice to ensure high accuracy and precision. nih.govnih.gov

A summary of key performance characteristics from a validated LC-MS/MS method for the simultaneous analysis of free urinary steroids is presented below. nih.govnih.gov

| Analyte | Quantification Range (ng/mL) | Recovery (%) | Coefficient of Variation (%) | Accuracy (%) |

| Allo-3α-tetrahydro Cortisol | 1–120 | >89 | <10 | 85–105 |

| Tetrahydrocortisol (B1682764) | 1–120 | >89 | <10 | 85–105 |

| Tetrahydrocortisone | 1–120 | >89 | <10 | 85–105 |

| Cortisol | 0.1–120 | >89 | <10 | 85–105 |

| Cortisone | 0.1–120 | >89 | <10 | 85–105 |

This table summarizes the performance of a validated LC-MS/MS method for the simultaneous determination of free urinary steroids. nih.govnih.gov

High-Resolution Accurate-Mass Spectrometry (HRAM-MS) offers significant advantages for comprehensive metabolite profiling by providing increased mass resolution and accuracy. researchgate.net This capability allows for better differentiation of isobaric compounds and improved signal-to-noise ratios, which is particularly beneficial in complex biological matrices like urine. researchgate.net

A targeted Ultra-High-Performance Liquid Chromatography (UHPLC)–MSn method using HRAM-MS has been successfully employed for the quantitative profiling of cortisol metabolites, including Allo-3α-tetrahydro Cortisol. nih.gov This approach enables the measurement of both free and glucuronidated forms of the metabolites, offering a more complete picture of cortisol metabolism. nih.gov The high sensitivity of HRAM-MS allows for the detection of metabolites at very low concentrations. nih.gov

The performance metrics for the quantification of Allo-3α-tetrahydro Cortisol using a targeted UHPLC-HRAM-MS method are highlighted in the following table. nih.gov

| Parameter | Value |

| Limit of Detection (LOD) | 0.02 to 5.81 pg/µl urine (for cortisol and its metabolites) |

| Within-day Variation | 2.8–12.9% |

| Between-day Variation | 3.2–15.6% |

This table presents the performance characteristics of a quantitative profiling method for cortisol metabolites using UHPLC-HRAM-MS. nih.gov

Sample Preparation and Derivatization Strategies for Allo-3α-tetrahydro Cortisol Analysis

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to isolate allo-THF from complex biological matrices such as urine and plasma, remove interfering substances, and concentrate the analyte.

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of allo-THF from biological samples prior to analysis by mass spectrometry. itspsolutions.comnih.gov The choice of SPE sorbent and elution solvents is crucial for achieving high recovery and sample purity. Reversed-phase cartridges, particularly C18, are commonly used for this purpose. researchgate.net

The general procedure involves conditioning the SPE cartridge, loading the pre-treated biological sample (e.g., hydrolyzed urine), washing the cartridge to remove salts and polar impurities, and finally eluting the analyte of interest with an organic solvent. For instance, a method for analyzing tetrahydro-metabolites in urine utilizes SPE with ethyl acetate (B1210297) as the eluting solvent. nih.gov Another approach for analyzing glucocorticoids involves extraction with dichloromethane (B109758) followed by purification on C18 SPE cartridges. researchgate.net The optimization of wash and elution volumes is critical; elution volumes typically range from 30 to 100 microliters to ensure high recovery without excessive sample dilution. itspsolutions.com

Below is a table summarizing typical SPE conditions reported in methodologies for cortisol metabolites, including allo-THF.

Table 1: Representative Solid-Phase Extraction (SPE) Protocols for Cortisol Metabolite Analysis

| Parameter | Protocol Example 1 | Protocol Example 2 |

|---|---|---|

| Biological Matrix | Urine | Plasma / Urine |

| SPE Cartridge | Reversed-Phase | C18 |

| Conditioning Solvent | Methanol, followed by water | Not specified |

| Loading | Pre-treated urine sample | Dichloromethane extract of sample |

| Wash Solvent | Aqueous buffer to remove polar interferences | Not specified |

| Elution Solvent | Ethyl acetate nih.gov | Organic Solvent (e.g., Methanol, Acetonitrile) |

| Reference | Scand J Clin Lab Invest. 2006;66(2):147-59 nih.gov | Request PDF - ResearchGate researchgate.net |

Isotope dilution mass spectrometry (ID-MS) is the gold standard for high-accuracy quantification of endogenous molecules like allo-THF. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H). nih.gov

For the analysis of allo-THF, a deuterated analogue, such as allo-[1,2,3,4,5-²H₅]THF, is added to the sample at the very beginning of the analytical process. nih.gov This standard experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer as the endogenous, non-labeled (native) allo-THF. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known concentration of the deuterated standard, it is possible to calculate the concentration of the native analyte with high precision and accuracy, effectively correcting for variations in sample preparation and analysis. nih.govumsl.edu The synthesis of these multiply deuterated standards is a complex process but is essential for developing reliable clinical and biochemical assays. nih.gov

Method Validation Parameters for Robust Quantitative Analysis

To ensure that an analytical method for allo-THF is reliable and fit for its intended purpose, it must undergo rigorous validation. Key parameters are assessed to demonstrate the method's performance, often following guidelines from regulatory bodies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are frequently validated for this purpose. nih.govnih.govnih.gov

Validation includes establishing the method's linearity , which is its ability to provide results that are directly proportional to the concentration of the analyte. Precision , reported as the coefficient of variation (CV%), measures the closeness of agreement between a series of measurements and is assessed within a single analytical run (intra-assay precision) and between different runs (inter-assay precision). Accuracy reflects how close the measured value is to the true value and is often determined by analyzing samples with known added concentrations of the analyte (spike recovery). The limit of quantification (LOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov

The table below presents a compilation of method validation data from various studies that have developed and validated LC-MS/MS methods for the quantification of allo-THF and related cortisol metabolites.

Table 2: Summary of Method Validation Parameters for Allo-3α-tetrahydro Cortisol Analysis using LC-MS/MS

| Parameter | Reported Value / Range | Biological Matrix | Reference |

|---|---|---|---|

| Linearity (Range) | 7.5 - 120 nmol/L | Urine | Scand J Clin Lab Invest. 2006;66(2):147-59 nih.gov |

| 0.2 - 160 ng/mL | Urine | J Pharm Biomed Anal. 2015 Mar 25:107:450-5 nih.gov | |

| Inter-Assay Precision (CV%) | 7.0% - 10% | Urine | Scand J Clin Lab Invest. 2006;66(2):147-59 nih.gov |

| 3.6% - 14.9% | Bovine Urine | Request PDF - ResearchGate researchgate.net | |

| Intra-Assay Precision (CV%) | < 10% | Urine | Request PDF - ResearchGate researchgate.net |

| 3% - 18% | Urine | Request PDF - ResearchGate researchgate.net | |

| Accuracy / Recovery (%) | 88% - 95% | Urine | Scand J Clin Lab Invest. 2006;66(2):147-59 nih.gov |

| >86.1% | Urine | J Pharm Biomed Anal. 2015 Mar 25:107:450-5 nih.gov | |

| 97% - 123% | Urine | Request PDF - ResearchGate researchgate.net | |

| Limit of Detection (LOD) | 0.4 - 0.8 nmol/L | Urine | Scand J Clin Lab Invest. 2006;66(2):147-59 nih.gov |

| Limit of Quantification (LOQ) | 1 ng/mL | Urine | J Pharm Biomed Anal. 2017 Jun 5;140:321-329 nih.gov |

V. Research Paradigms and Experimental Models for Investigating Allo 3α Tetrahydro Cortisol

In Vitro Studies on Allo-3α-tetrahydro Cortisol Metabolism

In vitro methodologies provide a controlled environment to dissect the specific biochemical pathways involved in the formation of Allo-3α-tetrahydro Cortisol. These studies are fundamental for identifying the enzymes responsible and the cellular contexts in which this metabolism occurs.

Cell Culture Models (e.g., Adrenal and Hepatic Cell Lines)

Cell culture models offer a more integrated system than isolated enzymes for studying Allo-3α-tetrahydro Cortisol metabolism, providing insights into cellular regulation. Human adrenal and hepatic cell lines are particularly relevant.

The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used model because it is "pluripotent" in its ability to produce all major adrenal steroids, including cortisol. mdpi.comresearchgate.net These cells express the necessary steroidogenic enzymes and can be stimulated to produce cortisol, making them a valuable tool for studying its subsequent metabolism. mdpi.comresearchgate.net For instance, researchers can treat NCI-H295R cells with various compounds to see how they affect the profile of secreted steroid metabolites. mdpi.com Another human adrenocortical cell line, HAC15, is also used to study the mechanisms of cortisol production. researchgate.net

Hepatic cell lines are also critical, as the liver is a primary site of steroid metabolism. nih.govnih.gov In vitro incubations of cortisol with human liver fractions (microsomes and cytosol) have shown that the liver is capable of producing a complex array of metabolites. nih.govnih.gov Cytosolic fractions, in particular, are where A-ring reduction primarily occurs, leading to the formation of tetrahydro metabolites like Allo-3α-tetrahydro Cortisol. nih.gov

Recent advancements include the generation of human-induced steroidogenic cells (hiSCs) from pluripotent stem cells, which can produce cortisol and respond to stimuli like adrenocorticotropic hormone (ACTH), offering a novel platform for studying adrenal steroidogenesis and its disorders. nih.gov

Ex Vivo Tissue Perfusion and Incubation Studies

Ex vivo studies bridge the gap between in vitro and in vivo research. This paradigm involves maintaining whole organs or tissue slices in a viable state outside the body, allowing for the study of metabolic processes in an intact tissue architecture. nih.govhopkinsmedicine.org

Perfusion of a human liver with radiolabeled cortisol, for example, allows for the collection and analysis of the metabolites produced and released by the organ in a near-physiological state. nih.gov This technique provides a comprehensive view of how the liver as a whole processes cortisol, including the formation of Allo-3α-tetrahydro Cortisol. nih.gov Similarly, incubation of adrenal or liver tissue slices with cortisol can reveal the tissue-specific capacity for its metabolism. These methods are valuable for understanding the integrated function of metabolic pathways within a specific organ without the systemic complexities of a living organism. nih.gov The development of machine perfusion systems that keep organs viable for extended periods has enhanced the potential of this research model. hopkinsmedicine.orgresearchgate.net

In Vivo Animal Models in Steroid Metabolic Research

Animal models are indispensable for studying the systemic regulation of steroid metabolism and its physiological consequences. While there are differences in steroid metabolism between species—for example, corticosterone (B1669441) is the dominant glucocorticoid in rodents, whereas cortisol is in humans—these models provide crucial insights into the function of metabolic enzymes and pathways. mdpi.com

Rat and mouse models are commonly used to investigate the roles of enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase in different tissues, such as the brain and liver. nih.gov Studies in rats have helped to show the differential localization of these two enzymes, with 5α-reductase found preferentially in neurons and 3α-hydroxysteroid dehydrogenase mainly in glial cells, suggesting a complex interplay between different cell types in steroid metabolism within the central nervous system. nih.gov Animal models also allow for genetic manipulation, such as knocking out the gene for a specific enzyme, to definitively determine its role in the production of metabolites like Allo-3α-tetrahydro Cortisol in a living organism.

Human Metabolic Profiling Studies

Ultimately, understanding the role of Allo-3α-tetrahydro Cortisol in human physiology and pathology requires direct measurement in human samples. Metabolic profiling, or metabolomics, involves the comprehensive analysis of steroids in biological fluids, most commonly urine. nih.govnih.gov These studies typically use powerful analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify a wide array of steroid metabolites simultaneously. nih.govnih.gov

This approach provides a snapshot of an individual's steroidogenic output and metabolic pathways. Urinary profiling is particularly advantageous as it captures cortisol production and metabolism over a period of time, smoothing out the rapid fluctuations seen in blood levels. nih.gov Such studies have established that the glucuronidated forms of tetrahydrocortisol (B1682764), Allo-3α-tetrahydro Cortisol, and tetrahydrocortisone (B135524) are major cortisol metabolites in urine. nih.govnih.gov Importantly, these profiling studies have revealed significant person-to-person differences in cortisol metabolism, highlighting the need for comprehensive analysis in diagnostic settings. nih.govnih.gov

Assessment of Diurnal and Ultradian Rhythms of Metabolites

Cortisol secretion follows a distinct diurnal (24-hour) rhythm, with levels peaking in the early morning and reaching a nadir around midnight. nih.gov This rhythm is a fundamental aspect of the hypothalamic-pituitary-adrenal (HPA) axis. Investigating whether cortisol metabolites, including Allo-3α-tetrahydro Cortisol, also exhibit this rhythmicity is crucial for their interpretation as biomarkers.

Studies involving the frequent sampling of urine or blood throughout a 24-hour period have been conducted to map the diurnal and the shorter, pulsatile ultradian rhythms of steroid secretion and metabolism. nih.gov By analyzing the concentration of Allo-3α-tetrahydro Cortisol and other metabolites at different time points, researchers can determine how their excretion patterns correlate with the well-established rhythm of the parent hormone, cortisol. nih.gov This information is vital for establishing accurate reference ranges for clinical tests and for understanding how disruptions in these rhythms may be associated with disease.

Table 2: Summary of Human Metabolic Profiling Findings for Cortisol Metabolites

| Study Focus | Analytical Method | Key Findings Related to Allo-THF |

| Quantitative Profiling in Urine | UPLC-HR-MS/MS | Allo-tetrahydrocortisol glucuronide is a major metabolite; significant inter-individual variation in metabolite abundance. nih.govnih.gov |

| Clinical Diagnostics | GC-MS | The ratio of (Allo-tetrahydrocortisol + Tetrahydrocortisol) to Tetrahydrocortisone can be an indicator of certain conditions like hypertension. nih.gov |

| Diurnal Variation | Isotope Dilution | The metabolic clearance rate of cortisol and the excretion of its tetrahydro-metabolites show diurnal variation. nih.gov |

Metabolic Response to Physiological Stimuli

The metabolism of cortisol, leading to the formation of Allo-3α-tetrahydro Cortisol (a-THF), is a dynamic process influenced by various physiological stimuli, most notably stress. When the body encounters a stressor, the hypothalamic-pituitary-adrenal (HPA) axis is activated, resulting in an increased secretion of cortisol to help the body mount an appropriate response. healthmatters.ionih.gov This surge in cortisol production subsequently influences its metabolic pathways.

Cortisol is metabolized to a-THF through the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes. healthmatters.io The activity of these enzymes and, consequently, the rate of a-THF formation can be modulated by different physiological and pathophysiological states. For instance, conditions such as obesity, high insulin (B600854) levels, and hyperthyroidism have been associated with an increased rate of cortisol metabolism, leading to higher levels of its metabolites, including a-THF. healthmatters.io Conversely, conditions like hypothyroidism, anorexia, and impaired liver function can slow down this metabolic process. healthmatters.io

The release of cortisol follows a negative feedback loop involving the hypothalamus and pituitary gland. healthmatters.io As cortisol levels rise in the blood, they inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary, which in turn leads to a decrease in cortisol secretion. healthmatters.io The measurement of urinary cortisol metabolites, such as a-THF, provides a reflection of cortisol secretion over a period, which can be more reliable than a single plasma or salivary cortisol measurement due to their diurnal fluctuations. nih.gov

Table 1: Factors Influencing the Metabolic Conversion of Cortisol to Allo-3α-tetrahydro Cortisol

| Stimulus/Condition | Effect on Cortisol to a-THF Metabolism | Underlying Mechanism |

|---|---|---|

| Stress | Increased | Activation of the HPA axis leads to higher cortisol secretion, providing more substrate for metabolic enzymes. healthmatters.ionih.gov |

| Obesity | Increased | Associated with altered enzyme activity (5α-reductase and 3α-HSD). healthmatters.io |

| High Insulin | Increased | Insulin can modulate the activity of cortisol metabolizing enzymes. healthmatters.io |

| Hyperthyroidism | Increased | Thyroid hormones can enhance the rate of cortisol clearance and metabolism. healthmatters.io |

| Hypothyroidism | Decreased | Reduced thyroid hormone levels can slow down the metabolic clearance of cortisol. healthmatters.io |

| Anorexia | Decreased | Nutritional deficiencies and altered metabolic state can impair enzyme function. healthmatters.io |

| Poor Liver Function | Decreased | The liver is the primary site of cortisol metabolism; impairment affects enzyme capacity. healthmatters.ionih.gov |

Investigation of Inter-individual Variability in Metabolite Excretion

Significant person-to-person heterogeneity is a well-documented characteristic of cortisol metabolism and the subsequent excretion of its metabolites, including Allo-3α-tetrahydro Cortisol. nih.gov This variability underscores the necessity of comprehensive metabolite profiling in clinical and research settings to obtain a precise understanding of an individual's cortisol status. nih.gov

Studies utilizing advanced analytical techniques, such as high-resolution accurate-mass mass spectrometry, have quantified this variability. For example, while specific percentages for a-THF are part of a broader metabolic profile, related cortisol metabolites show substantial differences among individuals. The abundance of dihydrocortisol (B45014) glucuronide was found to vary from 2.9% to 83.4% in smokers and 13.7% to 92.3% in non-smokers. nih.gov Similarly, dihydrocortisone glucuronide abundance ranged from 9.4% to 95.4% in smokers and 1.4% to 69.9% in non-smokers. nih.gov This degree of variation is observed across other cortisol metabolites as well, highlighting that a "one-size-fits-all" approach to interpreting urinary steroid profiles is inadequate. nih.gov

In vitro studies using human liver preparations have also confirmed this marked inter-individual variability. nih.gov The metabolic profiles resulting from microsomal incubations of cortisol showed considerable differences between liver samples from different individuals. nih.gov For instance, the production of 6β-hydroxycortisol varied from 2.8% to 31.7% across the samples studied. nih.gov While the major metabolites in these in vitro systems were identified as cortisone (B1669442) and 3α,5β-tetrahydrocortisone, the formation of 3α,5β-tetrahydrocortisol (an isomer of a-THF) was also observed in a subset of the liver samples, further pointing to individual differences in metabolic pathways. nih.gov

The reproducibility of measuring these metabolites has been assessed, showing that while the analytical methods are precise, the biological variation is substantial. For a-THF, the intra-day and inter-day coefficients of variation for its measurement have been reported to be as low as 1.5% and 3.6%, respectively, indicating high analytical precision. researchgate.net This contrasts with the much larger variation observed between different individuals.

Table 2: Reported Inter-individual Variability in Cortisol Metabolites

| Metabolite | Population | Range of Abundance (%) | Source |

|---|---|---|---|

| Dihydrocortisol glucuronide | Smokers | 2.9 - 83.4 | nih.gov |

| Dihydrocortisol glucuronide | Non-smokers | 13.7 - 92.3 | nih.gov |

| Dihydrocortisone glucuronide | Smokers | 9.4 - 95.4 | nih.gov |

| Dihydrocortisone glucuronide | Non-smokers | 1.4 - 69.9 | nih.gov |

| 6β-hydroxycortisol | In vitro (human liver microsomes) | 2.8 - 31.7 | nih.gov |

This inherent variability in metabolite excretion is a critical consideration in research paradigms, as it can be influenced by genetic factors, lifestyle (such as tobacco use), and underlying physiological conditions. nih.gov

Vi. Neurobiological Context and Neuromodulatory Potential of Allo 3α Tetrahydro Cortisol

Classification within Neurosteroid Metabolism and Related Steroids

Allo-3α-tetrahydro Cortisol, also known as allotetrahydrocortisol (B135583) or 5α-tetrahydrocortisol (5α-THF), is an endogenous steroid hormone and a principal metabolite of cortisol. nih.govhealthmatters.io It belongs to the class of neurosteroids, which are steroids synthesized within the central nervous system or peripherally that can rapidly modulate neuronal excitability. nih.gov The metabolism of cortisol to Allo-3α-tetrahydro Cortisol involves two key enzymatic steps. Initially, the A-ring of the cortisol molecule is reduced by the enzyme 5α-reductase. Subsequently, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) acts on the intermediate to produce Allo-3α-tetrahydro Cortisol. healthmatters.io

Chemically, it is classified as a C21-steroid, specifically a 21-hydroxysteroid, a 3α-hydroxysteroid, an 11β-hydroxysteroid, and a 17α-hydroxysteroid. nih.gov Its structure is defined by a pregnane (B1235032) skeleton with hydroxyl groups at positions 3, 11, 17, and 21, and a ketone group at position 20. nih.govnih.gov

The metabolic pathway of cortisol also yields other related tetrahydroxylated steroid metabolites. These include its 5β-isomer, Tetrahydrocortisol (B1682764) (THF), and the metabolites of cortisone (B1669442), such as Tetrahydrocortisone (B135524) (THE). healthmatters.io Allo-3α-tetrahydro Cortisol is part of a broader family of neuroactive 3α-hydroxy A-ring reduced steroids, which includes potent modulators of neuronal function like allopregnanolone (B1667786) (a metabolite of progesterone) and tetrahydrodeoxycorticosterone (B129496) (THDOC, a metabolite of deoxycorticosterone). nih.govnih.gov

Table 1: Classification and Key Features of Allo-3α-tetrahydro Cortisol

| Feature | Description |

|---|---|

| Synonyms | Allotetrahydrocortisol, 5α-Tetrahydrocortisol (5α-THF) nih.gov |

| Parent Compound | Cortisol healthmatters.io |

| Metabolic Enzymes | 5α-reductase, 3α-hydroxysteroid dehydrogenase (3α-HSD) healthmatters.io |

| Chemical Class | Neurosteroid, C21-Steroid, 3α-hydroxy A-ring reduced steroid nih.gov |

| Related Metabolites | Tetrahydrocortisol (THF), Tetrahydrocortisone (THE) healthmatters.io |

| Related Neurosteroids | Allopregnanolone (3α,5α-THP), Tetrahydrodeoxycorticosterone (THDOC) nih.gov |

Brain-Derived Steroidogenesis and Metabolite Profiles

The concept of "neurosteroids" was established with the discovery that the brain itself can synthesize steroids de novo from cholesterol or from peripheral steroid precursors. nih.govwikipedia.org Key steroidogenic enzymes, including 5α-reductase and 3α-HSD, are expressed in various brain regions, particularly in glial cells such as oligodendrocytes and astrocytes, as well as in principal neurons. nih.govnih.gov This local synthesis allows for a rapid and targeted regulation of neural function that is independent of systemic endocrine fluctuations.

The presence of these enzymes within the central nervous system suggests that circulating cortisol can cross the blood-brain barrier and be locally converted into its neuroactive metabolites, including Allo-3α-tetrahydro Cortisol. This brain-derived steroidogenesis contributes to a specific metabolite profile within the CNS. Engaging in certain behaviors can enhance the brain's synthesis of neurosteroids like allopregnanolone. frontiersin.org While direct evidence for cortisol-to-allotetrahydrocortisol conversion in specific brain circuits is an area of ongoing research, the established presence of the necessary enzymatic machinery strongly supports this possibility. The local brain concentrations of these neuroactive metabolites can be sufficient to modulate GABA-A receptor function, thereby influencing neural inhibition. mdpi.com

Table 2: Key Enzymes and Cellular Sites in Brain Steroidogenesis

| Component | Role in Neurosteroid Synthesis | Cellular Location in CNS |

|---|---|---|

| 5α-Reductase | Converts parent steroids (e.g., Cortisol, Progesterone) into their 5α-reduced intermediates. nih.gov | Oligodendrocytes, Astrocytes, Neurons nih.gov |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Converts 5α-reduced intermediates into 3α-hydroxy neurosteroids (e.g., Allo-3α-tetrahydro Cortisol, Allopregnanolone). nih.gov | Oligodendrocytes, Astrocytes, Neurons nih.gov |

| Astrocytes | Express steroidogenic enzymes and contribute to neurosteroid metabolism. nih.gov | Central Nervous System |

| Oligodendrocytes | Key site for the synthesis of 5α-reduced metabolites. nih.gov | Central Nervous System |

Functional Implications for Neural Circuitry and Homeostasis

The allosteric modulation of GABA-A receptors by Allo-3α-tetrahydro Cortisol and related neurosteroids has significant implications for the function of neural circuits and the maintenance of brain homeostasis. By enhancing GABAergic inhibition, these compounds can dampen neuronal excitability throughout the brain. frontiersin.org This action is crucial for regulating circuits involved in stress, anxiety, mood, and arousal. nih.govfrontiersin.orgnih.gov

For instance, enhanced GABAergic tone in brain regions like the amygdala and hypothalamus can produce anxiolytic (anxiety-reducing) effects and can attenuate the neuroendocrine response to stress. nih.gov The ability of neurosteroids to rapidly quell excessive neuronal firing also suggests a role in preventing excitotoxicity and maintaining the balance between excitation and inhibition, a fundamental aspect of neural homeostasis. nih.gov Social homeostasis, the mechanism by which individuals regulate social contact, also involves neural circuits that can be influenced by such modulators. nih.gov

Therefore, the production of Allo-3α-tetrahydro Cortisol from cortisol can be viewed as a homeostatic feedback mechanism. During periods of stress when cortisol levels are elevated, its conversion to a GABA-A receptor-potentiating metabolite could serve to counteract the potentially detrimental effects of prolonged stress and neuronal over-activation, thereby helping to restore equilibrium within neural circuits. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Allo-3α-tetrahydro Cortisol | 5α-THF, Allotetrahydrocortisol |

| Cortisol | |

| Cortisone | |

| Tetrahydrocortisol | THF, Urocortisol |

| Tetrahydrocortisone | THE |

| Allopregnanolone | 3α,5α-THP |

| Tetrahydrodeoxycorticosterone | THDOC |

| Progesterone | |

| Deoxycorticosterone | |

| Gamma-aminobutyric acid | GABA |

Vii. Future Research Directions in Allo 3α Tetrahydro Cortisol Investigations

Elucidation of Novel Metabolic Enzymes and Pathways

The established metabolic pathway for the generation of Allo-3α-tetrahydrocortisol from cortisol involves the sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). healthmatters.io Cortisol is first converted to 5α-dihydrocortisol, which is then reduced to Allo-3α-tetrahydrocortisol. The metabolism of cortisol, however, is known to be highly complex, particularly within the liver where these transformations primarily occur. nih.gov

Future research will likely focus on identifying novel enzymes or alternative metabolic pathways that contribute to the synthesis and further breakdown of Allo-3α-tetrahydrocortisol. The in vitro metabolism of cortisol in human liver fractions is known to be variable and can generate numerous metabolites through the action of enzymes like the cytochrome P450 (CYP) 3A subfamily. nih.gov This complexity suggests that our current understanding may be incomplete. Investigating the substrate specificity and inhibitory potential of various compounds on cortisol-metabolizing enzymes could reveal currently unknown interactions and regulatory mechanisms. nih.gov Pinpointing these novel players is essential for a complete picture of glucocorticoid metabolism and its dysregulation in disease.

Identification of Uncharacterized Biological Targets and Mechanisms of Action

While Allo-3α-tetrahydrocortisol is recognized as a major downstream metabolite of cortisol, its intrinsic biological activity remains a significant open question. The biological actions of its parent compound, cortisol, are mediated through the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), which regulate the expression of a vast number of genes. oup.comoup.complos.org These receptors affect approximately 20% of the expressed human leukocyte genome, highlighting the pervasive influence of glucocorticoid signaling. oup.com

A critical direction for future research is to determine whether Allo-3α-tetrahydrocortisol is merely an inactive end-product destined for excretion or if it possesses its own unique biological targets and mechanisms of action. It is plausible that this metabolite could interact with known or novel receptors, potentially with different affinities or downstream effects than cortisol. Research is needed to explore its binding potential to various nuclear receptors and other cellular proteins, and to characterize any subsequent changes in gene expression or cellular function. Uncovering such activities would fundamentally shift our understanding of the glucocorticoid system, suggesting a more nuanced regulatory role for cortisol metabolites.

Development of Advanced Multi-Omics Approaches for Comprehensive Metabolic Analysis

The comprehensive analysis of steroid metabolism is challenging due to the large number of structurally similar compounds and the dynamic nature of their concentrations. Advanced analytical techniques are crucial for moving forward. Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been improved to reliably measure urinary ratios of cortisol metabolites, including Allo-3α-tetrahydrocortisol. nih.govnih.gov

Future progress will depend on the development and application of advanced multi-omics approaches. A key innovation is the ability to perform multi-omics analyses of different metabolites and macromolecules from a single, small sample. researchgate.net This approach allows for the simultaneous measurement of steroid hormones, catecholamines, and metabolites from central pathways (like the TCA cycle) in the same tissue sample, which is invaluable for studying complex organs like the adrenal gland. researchgate.net Applying these integrated -omics strategies will provide a high-resolution map of the metabolic network surrounding Allo-3α-tetrahydrocortisol, revealing how its production and clearance are coordinated with other metabolic pathways in both health and disease.

Table 1: Advanced Methodologies in Steroid Analysis

| Technique | Description | Application in Allo-3α-tetrahydro Cortisol Research |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific technique used to separate, identify, and quantify compounds in a complex mixture. | Quantifying levels of Allo-3α-tetrahydrocortisol and other related cortisol metabolites in biological fluids like urine and blood. nih.govnih.gov |

| Multi-Omics Analysis | An integrated approach that combines data from different "omics" fields, such as metabolomics, proteomics, and genomics, from a single sample. | Provides a holistic view of adrenal function by correlating steroid hormone levels with other metabolites and proteins, overcoming issues of sample limitation and tissue heterogeneity. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique used to separate and identify volatile and semi-volatile compounds. Often used for steroid profiling. | Historically used for steroid analysis; can be applied to create comprehensive steroid profiles that include Allo-3α-tetrahydrocortisol. |

Integration with Systems Biology for Holistic Understanding of Steroid Networks

The pervasive effects of glucocorticoids across nearly every physiological system necessitate a holistic, network-level understanding. oup.comoup.com Systems biology, which uses computational and mathematical modeling to understand the complex interactions within biological systems, is an ideal framework for this challenge. Glucocorticoids are involved in a wide array of functions, from stress response and inflammation to growth and reproduction, all of which involve intricate molecular networks. oup.com

A significant future direction is the integration of quantitative data on Allo-3α-tetrahydrocortisol into these larger systems biology models. By mapping the flow of metabolites (flux) through the steroidogenic pathways, researchers can better understand how the entire network responds to various stimuli or genetic variations. Chemical systems biology approaches can further define the mechanistic links between a specific steroid's structure and its physiological effects. nih.govbiorxiv.org Incorporating Allo-3α-tetrahydrocortisol into these models will help clarify its role within the broader glucocorticoid network and may reveal its importance in maintaining homeostasis or contributing to pathological states.

Exploration of Allo-3α-tetrahydro Cortisol's Role in Specific Physiological Systems Beyond General Endocrine Regulation

Glucocorticoids influence a wide range of organ systems, including the nervous, immune, cardiovascular, musculoskeletal, and reproductive systems. nih.gov While the effects of the primary hormone, cortisol, are well-documented in areas like metabolism and inflammation, the specific contributions of its downstream metabolites are less clear. nih.gov The ratio of cortisol metabolites, such as the (tetrahydrocortisol + Allo-3α-tetrahydrocortisol) / tetrahydrocortisone (B135524) ratio, is already used as a biochemical marker for conditions like apparent mineralocorticoid excess, a genetic form of hypertension. hmdb.ca

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Allo-3α-tetrahydro cortisol (3α-THC) in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or LC-MS³ is the gold standard for detecting 3α-THC due to its high sensitivity and specificity. Isotopically labeled internal standards (e.g., deuterated cortisol) should be used to correct for matrix effects and ionization variability. For urine samples, solid-phase extraction (SPE) followed by derivatization improves chromatographic separation and reduces interference from isomers like tetrahydrocortisol (THF) and allo-tetrahydrocortisone (allo-THE) .

- Critical Parameters :

- Column : C18 reversed-phase column.

- Ionization : Electrospray ionization (ESI) in positive mode.

- Detection Limits : Reported as low as 0.5 ng/mL in human urine .

Q. How should researchers prepare and store biological samples to ensure stability of 3α-THC?

- Protocol :

Sample Collection : Use EDTA or heparin tubes for blood; avoid hemolysis. For saliva, collect using cortisol-specific collection devices to prevent enzyme degradation.

Storage : Freeze samples at -80°C immediately after collection. Repeated freeze-thaw cycles degrade 3α-THC metabolites.

Additives : Include protease inhibitors in saliva/plasma to prevent enzymatic conversion of cortisol to 3α-THC .

Q. What are the primary physiological factors influencing 3α-THC levels in clinical studies?

- Key Variables :

- Circadian Rhythm : Cortisol (and thus 3α-THC) peaks in the morning; timing of sample collection must be standardized.

- Stressors : Uncontrollable stress or social-evaluative threats significantly elevate cortisol metabolites like 3α-THC, requiring careful documentation of participant stress levels .

- Renal Function : Altered glomerular filtration rates affect urinary 3α-THC excretion, necessitating creatinine normalization .

Advanced Research Questions

Q. How can researchers resolve contradictory data in 3α-THC quantification across studies?

- Analytical Strategies :

Isomer Differentiation : Use high-resolution MS (HRMS) to distinguish 3α-THC from structural isomers (e.g., THF, allo-THE) with identical molecular weights but distinct fragmentation patterns .

Assay Cross-Validation : Compare results across multiple platforms (e.g., ELISA vs. LC-MS/MS) and validate against certified reference materials (CRMs) with documented purity (>95% HPLC) .

Data Normalization : Report 3α-THC as a ratio to total cortisol metabolites or urinary creatinine to account for inter-individual variability .

Q. What experimental designs optimize detection of 3α-THC in longitudinal studies of HPA axis dysfunction?

- Design Framework :

Sampling Frequency : Collect samples at multiple timepoints (e.g., 0, 30, 60 mins post-waking) to capture diurnal variation.

Stress Protocols : Incorporate the Trier Social Stress Test (TSST) to standardize acute stress induction and measure 3α-THC dynamics .

Cohort Stratification : Stratify participants by sex, age, and comorbidities (e.g., Cushing’s syndrome) to control for confounding variables .

Q. How can metabolomic data integration enhance understanding of 3α-THC’s role in glucocorticoid metabolism?

- Integration Workflow :

Pathway Analysis : Use tools like MetaboAnalyst to map 3α-THC levels alongside related metabolites (e.g., cortisone, 5α-dihydrocortisol) in the glucocorticoid pathway.

Multi-Omics Correlation : Pair metabolomic data with transcriptomic profiling (e.g., 11β-HSD enzyme expression) to identify regulatory mechanisms .

Machine Learning : Apply algorithms to predict HPA axis dysregulation based on 3α-THC/cortisol ratios and clinical covariates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.